molecular formula C21H23N3O5S B6493958 4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 941994-83-8

4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6493958
CAS No.: 941994-83-8
M. Wt: 429.5 g/mol
InChI Key: BITAVLXOCMNDFU-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinoxaline derivative featuring a 4-methoxybenzenesulfonyl-piperidine moiety linked via a carbonyl group. Its structural complexity arises from the fusion of a sulfonamide-containing piperidine ring and a tetrahydroquinoxalinone core. Synthetically, it may be prepared via coupling reactions involving benzenesulfonyl halides and piperidine intermediates, followed by purification through chromatography—a methodology aligned with procedures for analogous compounds . Its pharmacological relevance is inferred from structural similarities to NMDA receptor modulators and other bioactive heterocycles .

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-29-16-6-8-17(9-7-16)30(27,28)23-12-10-15(11-13-23)21(26)24-14-20(25)22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITAVLXOCMNDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Tetrahydroquinoxaline Cores

2.1.1. 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58, )

  • Structure: Retains the piperidine and tetrahydroquinoline motifs but lacks the sulfonyl and carbonyl linkages.
  • Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride, a method distinct from the target compound’s sulfonylation route .
  • Properties: The absence of the sulfonyl group reduces polarity (logP ~2.8 vs.

2.1.2. 6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 61, )

  • Structure: Incorporates a bromine substituent on the quinoline ring, introducing steric bulk and altering electronic properties.
  • Reactivity : Bromine enables further functionalization (e.g., cross-coupling), a feature absent in the methoxy-containing target compound .

2.1.3. 4-Benzoyl-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one ()

  • Structure : Replaces the sulfonyl-piperidine group with a benzoyl moiety and a chlorophenylmethyl substituent.
  • Pharmacological Implications : The benzoyl group may enhance lipophilicity, while the chloro substituent could influence halogen bonding in target interactions .
Functional Analogs with NMDA Receptor Affinity

NVP-AAM077 ()

  • Structure: Contains a tetrahydroquinoxalin-5-yl group and a phosphonic acid side chain.
  • Biological Activity : Exhibits selective antagonism for NR1/NR2A NMDA receptors (Kd = 4.5 nM) over NR1/NR2B (Kd = 290 nM), suggesting that the target compound’s sulfonyl-piperidine moiety may confer distinct receptor subtype selectivity .

Data Table: Key Comparative Parameters

Compound Name Molecular Weight Key Substituents Synthesis Method LogP Biological Activity
Target Compound 475.5 g/mol 4-Methoxybenzenesulfonyl, piperidine Sulfonylation, chromatography ~1.5 Under investigation
1-(1-Methylpiperidin-4-yl)-1,2,3,4-THQ (58) 244.3 g/mol 1-Methylpiperidine Reductive amination ~2.8 Not reported
NVP-AAM077 502.3 g/mol Phosphonic acid, bromophenyl Multi-step coupling ~0.9 NR1/NR2A antagonist (Kd 4.5 nM)
4-Benzoyl-1-[(4-Cl-Ph)methyl]-3-Me-THQ (E4) 381.8 g/mol Benzoyl, 4-chlorophenylmethyl Alkylation, acylation ~3.2 Unknown

Key Research Findings

  • Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to benzoyl derivatives, which exhibit higher logP values .
  • Piperidine vs.
  • Substituent Effects : Bromine in Compound 61 increases molecular weight by ~79.9 g/mol compared to the target compound, while chloro substituents () may improve metabolic stability via reduced oxidative metabolism .

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